molecular formula C12H24N2O3 B2906443 2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide CAS No. 1421515-35-6

2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide

Cat. No.: B2906443
CAS No.: 1421515-35-6
M. Wt: 244.335
InChI Key: CQBXKNOFPINTEA-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of soluble epoxide hydrolase (sEH) inhibition. This acetamide features a piperidin-4-yl core, a structure recognized as a key pharmacophore in the development of potent sEH inhibitors . The compound's structure, which includes ether and amide linkages, is designed to modulate physical properties and target binding, drawing from established structure-activity relationship (SAR) principles observed in related compounds . Soluble epoxide hydrolase is a key pharmacological target because it metabolizes endogenous anti-inflammatory and analgesic mediators, such as epoxyeicosatrienoic acids (EETs). Inhibiting sEH stabilizes these mediators, presenting a potential therapeutic strategy for managing pain and inflammatory diseases . Research into piperidin-4-yl acetamides has been central to developing novel sEH inhibitors, with many analogs demonstrating excellent inhibitory potency against both human and murine enzymes . This compound is intended for research applications only, providing scientists with a valuable tool for probing inflammatory pathways and advancing drug discovery efforts. It must be handled by qualified personnel in a controlled laboratory setting.

Properties

IUPAC Name

2-ethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-3-17-10-12(15)13-11-4-6-14(7-5-11)8-9-16-2/h11H,3-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBXKNOFPINTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCN(CC1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide typically involves the reaction of piperidine derivatives with ethoxy and methoxyethyl groups under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

IUPAC Name: 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide CAS No.: 101345-67-9 Molecular Formula: C₂₂H₂₈N₂O₂ Molecular Weight: 352.5 g/mol

Structural Differences:
  • Acetamide substituent : Methoxy (CH₃O) in methoxyacetylfentanyl vs. ethoxy (C₂H₅O) in the target compound.
  • Piperidine substituent : 2-Phenylethyl (aromatic) in methoxyacetylfentanyl vs. 2-methoxyethyl (aliphatic ether) in the target compound.
Pharmacological Implications:
  • Methoxyacetylfentanyl is a potent μ-opioid receptor agonist with ~1/3 the potency of fentanyl, linked to high overdose risks .
  • Replacement of the 2-phenylethyl group with 2-methoxyethyl likely decreases lipophilicity (logP), affecting blood-brain barrier penetration .

Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

IUPAC Name: N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide CAS No.: 101343-69-5 Molecular Formula: C₂₂H₂₇FN₂O₂ Molecular Weight: 370.47 g/mol

Structural Differences:
  • Acetamide substituent : Methoxy (CH₃O) in ocfentanil vs. ethoxy (C₂H₅O) in the target compound.
  • Aromatic ring : Fluorophenyl in ocfentanil vs. absence of aromaticity in the target compound’s piperidine substituent.
Pharmacological Implications:
  • Ocfentanil’s fluorophenyl group enhances binding affinity to opioid receptors but increases toxicity risks .
  • The target compound’s aliphatic 2-methoxyethyl group may reduce receptor affinity but improve safety margins.

N-(2-Methoxyethyl)-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]acetamide

Molecular Formula : C₁₇H₂₇N₃O₂
Molecular Weight : 305.41 g/mol

Structural Differences:
  • Piperidine substituent : Pyridin-2-ylethyl (heteroaromatic) vs. 2-methoxyethyl (aliphatic ether).
  • Acetamide substituent : Ethoxy in the target compound vs. methoxyethyl in this analog.
Pharmacological Implications:
  • The target compound’s ethoxy group could confer greater metabolic stability than methoxyethyl .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₆H₂₉N₂O₃ 297.4 2-Ethoxy, 2-methoxyethyl piperidine Likely moderate μ-opioid affinity
Methoxyacetylfentanyl C₂₂H₂₈N₂O₂ 352.5 2-Methoxy, 2-phenylethyl piperidine High potency, linked to fatalities
Ocfentanil C₂₂H₂₇FN₂O₂ 370.5 2-Methoxy, fluorophenyl High toxicity, rapid onset
N-(2-Methoxyethyl)-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]acetamide C₁₇H₂₇N₃O₂ 305.4 Pyridin-2-ylethyl, methoxyethyl Potential CNS activity, unconfirmed

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Ethoxy groups in acetamides may prolong half-life compared to methoxy due to reduced oxidative metabolism.
    • Aliphatic substituents (e.g., 2-methoxyethyl) on piperidine likely reduce μ-opioid receptor affinity but improve solubility and safety profiles .
  • Toxicity Considerations :
    • Aromatic substituents (e.g., phenyl, fluorophenyl) correlate with higher potency and overdose risks, as seen in methoxyacetylfentanyl and ocfentanil .
    • The target compound’s lack of aromaticity may mitigate these risks, though in vivo studies are needed.

Q & A

Q. What are the standard synthetic routes for 2-Ethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide, and what key reaction conditions are required?

Synthesis typically involves multi-step organic reactions, including amide coupling and functional group modifications. Critical steps include:

  • Amide Formation : Reacting a piperidine derivative (e.g., 1-(2-methoxyethyl)piperidin-4-amine) with an ethoxyacetic acid derivative under coupling agents like EDC/HOBt or DCC.
  • Etherification : Introducing the ethoxy group via alkylation or nucleophilic substitution, often requiring anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Chromatography (e.g., flash column) or recrystallization is essential to isolate the product from by-products. Reaction temperatures (e.g., 60–80°C) and solvent choices (e.g., DMF, THF) significantly impact yields .

Q. How is the compound characterized for structural confirmation and purity in academic research?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of ethoxy, methoxyethyl, and acetamide groups. Peaks near δ 3.5–4.0 ppm typically indicate ether and piperidine protons .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is standard for pharmacological studies) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize by-products during synthesis?

  • Temperature Control : Lowering reaction temperatures (e.g., 0–25°C) during sensitive steps (e.g., amide coupling) reduces side reactions like hydrolysis .
  • Catalyst Selection : Palladium catalysts or phase-transfer agents enhance regioselectivity in ether formation .
  • By-Product Analysis : TLC monitoring at intermediate stages identifies impurities early. For example, unreacted piperidine derivatives can be detected via ninhydrin staining .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in reactivity (e.g., unexpected oxidation or hydrolysis) often arise from:

  • Functional Group Interactions : The methoxyethyl group may sterically hinder reactions at the piperidine nitrogen. Computational modeling (e.g., DFT) predicts steric and electronic effects .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates differently than non-polar solvents, altering reaction pathways .
  • Experimental Validation : Repeat studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) isolate variables .

Q. What methodologies identify biological targets and mechanisms of action for this compound?

  • In Silico Screening : Molecular docking against databases (e.g., ChEMBL) predicts affinity for acetylcholine receptors or enzymes like acetylcholinesterase, guided by structural analogs .
  • In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) quantify interactions with suspected targets. For example, fluorometric assays measure acetylcholinesterase inhibition .
  • Metabolic Stability Tests : Liver microsome studies assess susceptibility to cytochrome P450-mediated degradation, informing pharmacokinetic profiles .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation products via LC-MS .
  • Long-Term Stability : Store samples at –20°C (for biological assays) or 4°C (short-term) and monitor purity monthly. Amide bonds are prone to hydrolysis in aqueous buffers, necessitating lyophilization for long-term storage .

Q. What computational tools are effective in predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME estimates parameters such as blood-brain barrier permeability (e.g., logBB) and gastrointestinal absorption, leveraging the compound’s topological polar surface area (TPSA ≈ 50 Ų) and logP (~2.5) .
  • Molecular Dynamics Simulations : Simulate binding modes with targets (e.g., G-protein-coupled receptors) to refine structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across different solvent systems?

Discrepancies often arise from:

  • Polymorphism : Crystalline vs. amorphous forms exhibit different solubilities. X-ray diffraction (XRD) identifies polymorphic variations .
  • pH Dependence : Solubility in aqueous buffers (e.g., PBS vs. simulated gastric fluid) varies due to protonation of the piperidine nitrogen (pKa ≈ 8.5) .

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